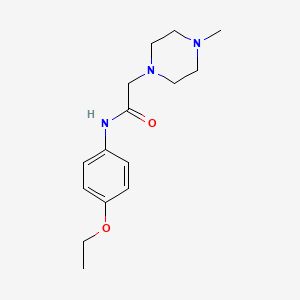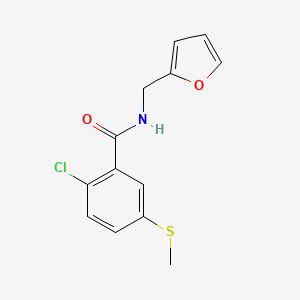
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit antitumor, antiviral, antifungal, and antibacterial properties. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been studied for its potential as an antioxidant, anti-inflammatory, and antidiabetic agent. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been used as a reagent in analytical chemistry for the determination of metal ions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea exerts its biological activities by inhibiting enzymes or by interacting with cellular receptors. For example, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been shown to interact with the dopamine transporter, a cellular receptor involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. For example, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has several advantages as a research tool. It is readily available, easy to synthesize, and relatively inexpensive. N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea has some limitations. It is toxic at high concentrations and can cause skin irritation. In addition, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is the development of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved biological activities and reduced toxicity. Another area of research is the elucidation of the mechanism of action of N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea and its interaction with cellular targets. Furthermore, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea can be studied for its potential use in drug discovery and development. Overall, N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea is a promising compound with diverse biological activities and potential applications in various fields of research.
Synthesis Methods
N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 4-ethylphenyl isothiocyanate with 2-methylphenylamine in the presence of a catalyst. The reaction takes place at room temperature and yields N-(4-ethylphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid. The purity of the compound can be confirmed by spectroscopic techniques such as IR and NMR.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-3-13-8-10-14(11-9-13)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAYXWYKIVRECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)





![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)


